molecular formula C30H23N3O B15004592 4-(3-methyl-2,5,6-triphenyl-1H-imidazo[1,2-a]imidazol-1-yl)phenol

4-(3-methyl-2,5,6-triphenyl-1H-imidazo[1,2-a]imidazol-1-yl)phenol

Cat. No.: B15004592
M. Wt: 441.5 g/mol
InChI Key: YOLKKRUWLARTSC-UHFFFAOYSA-N
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Description

4-(3-Methyl-2,5,6-triphenyl-1H-imidazo[1,2-a]imidazol-1-yl)phenol is a complex organic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by its phenolic group attached to the imidazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-methyl-2,5,6-triphenyl-1H-imidazo[1,2-a]imidazol-1-yl)phenol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzil, aniline, p-hydroxyaldehyde, ammonium acetate, and iodine in ethanol at 75°C for 5 hours can yield the desired imidazole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Methyl-2,5,6-triphenyl-1H-imidazo[1,2-a]imidazol-1-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenolic and imidazole moieties.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles.

Major Products:

    Oxidation: Quinones and related derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted phenolic and imidazole compounds.

Scientific Research Applications

4-(3-Methyl-2,5,6-triphenyl-1H-imidazo[1,2-a]imidazol-1-yl)phenol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(3-methyl-2,5,6-triphenyl-1H-imidazo[1,2-a]imidazol-1-yl)phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological macromolecules, while the imidazole ring can coordinate with metal ions and participate in electron transfer reactions. These interactions can modulate enzymatic activities and cellular pathways, leading to various biological effects.

Comparison with Similar Compounds

    Clemizole: An antihistaminic agent with a similar imidazole structure.

    Omeprazole: An antiulcer drug containing an imidazole ring.

    Metronidazole: An antibacterial and antiprotozoal agent with an imidazole core.

Uniqueness: 4-(3-Methyl-2,5,6-triphenyl-1H-imidazo[1,2-a]imidazol-1-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other imidazole derivatives. Its phenolic group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications.

Properties

Molecular Formula

C30H23N3O

Molecular Weight

441.5 g/mol

IUPAC Name

4-(5-methyl-2,3,6-triphenylimidazo[1,2-a]imidazol-7-yl)phenol

InChI

InChI=1S/C30H23N3O/c1-21-28(23-13-7-3-8-14-23)33(25-17-19-26(34)20-18-25)30-31-27(22-11-5-2-6-12-22)29(32(21)30)24-15-9-4-10-16-24/h2-20,34H,1H3

InChI Key

YOLKKRUWLARTSC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=NC(=C(N12)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)O)C6=CC=CC=C6

Origin of Product

United States

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